molecular formula C16H26N2O B1418910 4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline CAS No. 1154967-97-1

4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline

Cat. No. B1418910
M. Wt: 262.39 g/mol
InChI Key: KMSRLKVYONMKLC-UHFFFAOYSA-N
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Description

“4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline” is a chemical compound with the molecular formula C16H26N2O . Its molecular weight is 262.39 .


Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the searched resources .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available in the searched resources .

Scientific Research Applications

Aniline Derivatives in Pharmaceutical and Environmental Sciences

Aniline and its derivatives have been extensively studied for their applications in pharmaceuticals and environmental sciences. For instance, aniline derivatives such as paracetamol (acetaminophen) have significant roles in medical applications, particularly as analgesics and antipyretics. The synthesis, reactions, and applications of paracetamol highlight the importance of aniline derivatives in drug development and the synthesis of organic compounds (Iwuozor, 2019).

Furthermore, aniline and its derivatives are critical intermediates in the pharmaceutical and dye industries, necessitating efficient removal methods from wastewater due to their potential detrimental effects. Advanced oxidation processes (AOPs) have been identified as cost-effective and efficient technologies for eliminating aniline derivatives from waste streams, underscoring the environmental implications and management strategies of these compounds (Chaturvedi & Katoch, 2020).

Application in Analytical and Biochemical Studies

The compound's structure suggests potential for use in analytical and biochemical studies. For example, derivatives of aniline have been employed as chemosensors for various analytes, taking advantage of their fluorescent properties. The development of chemosensors based on aniline derivatives illustrates the versatility of these compounds in detecting metal ions, anions, and neutral molecules, which could extend to 4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline and its analogs (Roy, 2021).

Additionally, the role of aniline derivatives in the synthesis of functionalized azole compounds through the chemical fixation of CO2 highlights the potential of 4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline in contributing to green chemistry and carbon capture technologies (Vessally et al., 2017).

Safety And Hazards

Information regarding the safety and hazards of this compound could not be found .

properties

IUPAC Name

4-[[oxan-2-ylmethyl(propan-2-yl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13(2)18(12-16-5-3-4-10-19-16)11-14-6-8-15(17)9-7-14/h6-9,13,16H,3-5,10-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSRLKVYONMKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCO1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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